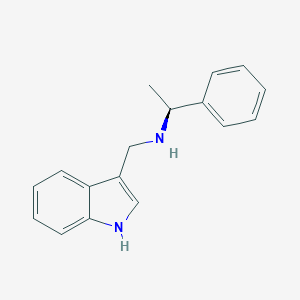
2-iodo-N-(1-piperidinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-N-(1-piperidinyl)benzamide, also known as IPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. IPBA is a small molecule that belongs to the class of benzamides and has a molecular weight of 315.26 g/mol.
Mechanism of Action
The mechanism of action of 2-iodo-N-(1-piperidinyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. Studies have shown that 2-iodo-N-(1-piperidinyl)benzamide can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression regulation. By inhibiting HDACs, 2-iodo-N-(1-piperidinyl)benzamide can alter the expression of genes involved in various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
2-iodo-N-(1-piperidinyl)benzamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer cells, 2-iodo-N-(1-piperidinyl)benzamide has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. Inflammatory diseases are characterized by the activation of various immune cells, which release pro-inflammatory cytokines that contribute to tissue damage. 2-iodo-N-(1-piperidinyl)benzamide has been found to inhibit the production of these cytokines, reducing inflammation and tissue damage. In neurodegenerative diseases, 2-iodo-N-(1-piperidinyl)benzamide has been shown to protect neurons from oxidative stress and inflammation, potentially slowing down disease progression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-iodo-N-(1-piperidinyl)benzamide in lab experiments is its relatively simple synthesis method, making it easily accessible for researchers. Additionally, 2-iodo-N-(1-piperidinyl)benzamide has been extensively studied, and its potential therapeutic applications have been well documented. However, one of the limitations of using 2-iodo-N-(1-piperidinyl)benzamide is its low solubility in water, which can make it challenging to use in certain experiments.
Future Directions
Despite the significant progress made in the study of 2-iodo-N-(1-piperidinyl)benzamide, there is still much to be explored. One possible future direction is the development of 2-iodo-N-(1-piperidinyl)benzamide derivatives with improved solubility and bioavailability, making them more suitable for clinical use. Additionally, further studies are needed to fully understand the mechanism of action of 2-iodo-N-(1-piperidinyl)benzamide and its potential applications in various diseases. Finally, the development of new techniques for the delivery of 2-iodo-N-(1-piperidinyl)benzamide to target tissues could potentially enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of 2-iodo-N-(1-piperidinyl)benzamide involves a multi-step process that includes the reaction of 2-iodobenzoic acid with piperidine and the subsequent coupling reaction with N,N-dimethylformamide. The final product is obtained after purification using column chromatography and recrystallization.
Scientific Research Applications
2-iodo-N-(1-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-iodo-N-(1-piperidinyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Inflammation is a common underlying factor in many chronic diseases, and 2-iodo-N-(1-piperidinyl)benzamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
Molecular Formula |
C12H15IN2O |
|---|---|
Molecular Weight |
330.16 g/mol |
IUPAC Name |
2-iodo-N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C12H15IN2O/c13-11-7-3-2-6-10(11)12(16)14-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9H2,(H,14,16) |
InChI Key |
SNXFAIPINWPKFM-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)NC(=O)C2=CC=CC=C2I |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-7-[(5,6,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-7-yl)oxy]-2H-chromen-2-one](/img/structure/B290137.png)
![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine](/img/structure/B290140.png)
![N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290141.png)
![N-(1-phenylethyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290142.png)
![5-({2-[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]ethyl}amino)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B290145.png)
![13,15-diphenyl-2,14,15,17-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,12,16-heptaen-11-one](/img/structure/B290147.png)
![N-[(7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenyl)methyl]-N-(1-naphthylmethyl)amine](/img/structure/B290150.png)

![[4-[(3-Methoxybenzyl)amino]-2-(methylsulfanyl)-5-pyrimidinyl]methanol](/img/structure/B290152.png)
![Ethyl 4-[(3-methoxybenzyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290154.png)
![ethyl 4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290156.png)
![ethyl 4-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290157.png)
![3-Phenyl-5,6,7,8-tetrafluoroisoxazolo[5,4-b]quinoline](/img/structure/B290158.png)
![5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290161.png)